Meta- vs. Para-Bromine Substitution: A Comparison with 2,6-Bis(4-bromophenyl)-4-phenylpyridine
The primary structural differentiator for 2,6-Bis(3-bromophenyl)-4-phenylpyridine is the meta-positioning of bromine on the 2- and 6-phenyl rings, in contrast to the more widely reported para-substituted analog, 2,6-Bis(4-bromophenyl)-4-phenylpyridine. Meta-substitution typically results in a different electronic distribution and molecular geometry due to altered inductive and resonance effects . While direct comparative performance data for the 3-bromo isomer is not available in the retrieved literature, the para-isomer's properties serve as a key benchmark. 2,6-Bis(4-bromophenyl)-4-phenylpyridine is reported to have a melting point of 196 °C [1]. The melting point of the 3-bromo isomer is expected to differ due to changes in molecular symmetry and packing efficiency, which is a critical parameter for purification and thin-film processing.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Data not reported in retrieved literature |
| Comparator Or Baseline | 2,6-Bis(4-bromophenyl)-4-phenylpyridine: 196 °C [1] |
| Quantified Difference | Unknown |
| Conditions | Literature reported value for comparator; target value expected to differ. |
Why This Matters
For procurement and synthesis planning, the melting point is a critical indicator of purity and material handling properties; a difference in this value confirms the compound is a distinct chemical entity requiring specific conditions.
- [1] Molaid. (n.d.). 2,6-双(4-溴苯基)-4-苯基吡啶 | 74918-94-8. Product page. View Source
